maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (mc-vc-PAB-MMAE) is a synthetically derived drug linker construct frequently employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. [, , , , , , , , , , , , , ] It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to a maleimidocaproyl moiety through a protease-sensitive valine-citrulline dipeptide linkage and a self-immolative p-aminobenzyloxycarbonyl spacer. [] This specific arrangement allows for the targeted delivery and controlled release of MMAE into cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity. [, , , , , , , , , , , , , ]
MC-VC-Pab-mmaf refers to a specific compound that is part of the family of antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin F (MMAF) linked to an antibody via a cleavable valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker. It is designed for targeted delivery in cancer therapies, leveraging the cytotoxic properties of MMAF while minimizing systemic toxicity through selective targeting of cancer cells.
The MC-VC-Pab-mmaf compound is derived from the natural product dolastatin 10, which has been modified to enhance its therapeutic efficacy. The MMAF component is a synthetic derivative that exhibits potent antitumor activity by disrupting microtubule formation, thereby inhibiting cell division. The VC-PAB linker is specifically designed to be cleavable by cathepsin B, an enzyme prevalent in the acidic environment of endosomes, facilitating the release of MMAF inside target cells .
MC-VC-Pab-mmaf falls under the classification of cytotoxic agents used in ADCs. It is categorized as a microtubule inhibitor, specifically targeting the mitotic spindle apparatus during cell division. This mechanism classifies it alongside other ADC payloads like monomethyl auristatin E (MMAE), which share similar structural features but differ in their terminal amino acids, influencing their cellular uptake and cytotoxicity .
The synthesis of MC-VC-Pab-mmaf involves several key steps:
The reaction conditions are optimized to favor high yields and minimize side reactions. The typical setup includes controlled temperature and pH conditions to enhance the efficiency of the conjugation while preventing degradation of sensitive components.
The molecular structure of MC-VC-Pab-mmaf consists of:
The molecular weight of MC-VC-Pab-mmaf typically ranges around 152 kDa when conjugated with antibodies, depending on the specific antibody used and its drug-to-antibody ratio (DAR) .
MC-VC-Pab-mmaf undergoes specific chemical reactions under physiological conditions:
The cleavage efficiency can be monitored using electrophoretic methods or mass spectrometry to confirm successful release and activity post-cleavage.
The mechanism through which MC-VC-Pab-mmaf exerts its effects involves:
Studies have shown that this mechanism results in significant cytotoxicity against various cancer cell lines when compared to non-targeted delivery methods.
MC-VC-Pab-mmaf is primarily used in scientific research related to targeted cancer therapies. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: